Copper(II) tartrate hydrate
Description
Contextualization of Metal Tartrates in Advanced Materials Science
Metal tartrates, a class of compounds formed between a metal ion and a tartrate ligand, are significant in the field of advanced materials science. researchgate.net The tartrate ion, derived from tartaric acid, can bind with a variety of metals to form complexes with diverse applications. researchgate.net These materials are engineered to withstand extreme conditions such as ultrahigh temperatures and intense mechanical stresses, making them crucial for industries like aerospace, defense, and energy. bccresearch.com
The versatility of metal tartrates allows for the synthesis of materials with unique properties. For instance, lanthanide tartrates are used to create lanthanide oxides like Gd2O3, which have applications as magnets and luminescent materials. researchgate.net Research has also explored the use of metal tartrates in creating new metal-organic frameworks (MOFs), which exhibit novel magnetic and luminescent properties. researchgate.net Furthermore, tartrate crystals combined with transition metals have shown interesting physical characteristics, including piezoelectricity and ferroelectricity. researchgate.net The ability of tartrates to form stable complexes is also leveraged in environmental applications, such as the use of iron(III)-tartrate complexes in water treatment to generate hydroxyl radicals for the oxidation of organic compounds. researchgate.net
Significance of Copper(II) Tartrate Hydrate (B1144303) in Coordination Chemistry and Solid-State Physics
Copper(II) tartrate hydrate is a notable compound within the realms of coordination chemistry and solid-state physics. It serves as a precursor for synthesizing nanocomposite semiconductors and as a catalyst, for example, in the fabrication of helical polyacetylene fibers. sigmaaldrich.com Its structure and coordination modes are of particular interest to researchers.
In its crystalline form, the copper(II) atom typically adopts a distorted octahedral geometry. researchgate.net It coordinates with oxygen atoms from water molecules and tartrate ions. researchgate.net The specific coordination can vary, leading to different structural motifs. For example, a two-dimensional coordination polymer of copper(II) tartrate has been synthesized where each copper(II) atom is coordinated with six oxygen atoms from one water molecule and three tartrate ions. researchgate.net In this structure, the tartrate ions exhibit different coordination modes, creating a 2D network that is further linked by hydrogen bonds to form a three-dimensional supramolecular structure. researchgate.net The Cu-O bond lengths in such complexes can range from approximately 1.988 Å to 2.408 Å. researchgate.net
The physical properties of this compound have been characterized by various analytical techniques.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CuC₄H₄O₆·xH₂O | strem.comereztech.com |
| Molecular Weight (anhydrous basis) | 211.61 g/mol | sigmaaldrich.comstrem.com |
| Appearance | Blue to green crystalline powder | strem.comereztech.comchemodex.com |
| Melting Point | ~275 °C (decomposes) | ereztech.comchemodex.com |
Historical Overview of Research on Copper(II) Tartrate Systems
Research into copper compounds has a long history, with early observations of copper's properties dating back to ancient civilizations. eoscu.com The modern scientific investigation into copper and its compounds began to flourish in the 1800s with the development of the scientific method. eoscu.com
One of the most historically significant applications of a copper tartrate complex is in Fehling's solution. Developed in the 19th century, this chemical reagent was widely used for differentiating between water-soluble aldehyde and ketone functional groups. Fehling's solution consists of an aqueous alkaline solution of D-, L-, or rac-tartrato-cuprates(II). researchgate.net The isolation and crystal structure analysis of solids from these solutions have revealed complex structures, such as K8[Cu10(rac-tartH-1)4(rac-tartH-2)4(H2O)4]·18H2O, where the copper atom is in a square-pyramidal coordination. researchgate.net
Structural investigations into copper tartrate itself have also been a subject of study for many decades. A notable early contribution was the determination of the structure of Copper(II) Tartrate Trihydrate, published in the Journal of the American Chemical Society in 1957, which provided fundamental insights into its solid-state arrangement. acs.org This foundational work paved the way for more detailed characterizations, such as the synthesis and X-ray diffraction studies of novel copper(II) sodium(I) tartrate trihydrates, which have different crystal structures compared to the simple copper tartrate. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZTCHAIPUZJB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CuO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cupric tartrate appears as a green to blue odorless powder. Insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is noncombustible. Used for electroplating metals., Light blue powder; [HSDB] Blue-green odorless crystalline powder; [MSDSonline] | |
| Record name | CUPRIC TARTRATE | |
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| Record name | Cupric tartrate | |
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Boiling Point |
Trihydrate decomposes on heating (USCG, 1999) | |
| Record name | CUPRIC TARTRATE | |
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Solubility |
Green to blue, odorless powder; slightly sol in water; sol in acids, alkali solns. /Trihydrate/ | |
| Record name | CUPRIC TARTRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/269 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 (USCG, 1999) | |
| Record name | CUPRIC TARTRATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Color/Form |
LIGHT BLUE POWDER | |
CAS No. |
815-82-7, 17263-56-8 | |
| Record name | CUPRIC TARTRATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3027 | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, copper(2+) salt | |
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| Record name | CUPRIC TARTRATE | |
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Synthetic Methodologies and Crystal Growth Techniques
Solution-Based Synthesis Approaches
Solution-based methods are a common route for the synthesis of copper(II) tartrate hydrate (B1144303). These approaches involve the reaction of copper(II) salts with either tartaric acid or its corresponding salts in an aqueous medium, leading to the precipitation of the desired compound.
A straightforward method for producing copper(II) tartrate hydrate involves the direct reaction between a copper(II) salt and tartaric acid or a tartrate salt. The choice of reactants can influence the reaction conditions and the characteristics of the final product.
One established method involves the reaction of copper(II) carbonate with a hot aqueous solution of tartaric acid. kfu.edu.sa The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of copper(II) tartrate. The resulting solution is then filtered to remove any unreacted solids and concentrated, typically on a water bath, until the product crystallizes upon cooling. kfu.edu.sa The solid copper(II) tartrate trihydrate is then collected by filtration. kfu.edu.sa
Another approach involves reacting basic copper carbonate with a hot solution of tartaric acid. ekb.eg The mixture is stirred vigorously in a water bath to facilitate the reaction and obtain a solid product. This precipitate is then filtered, washed with distilled water, and dried. ekb.eg
Table 1: Synthesis of this compound using Copper(II) Carbonate
| Reactant 1 | Reactant 2 | Reaction Conditions | Product |
| Copper(II) Carbonate | Hot aqueous solution of tartaric acid | Filtration and concentration on a water bath | Copper(II) tartrate trihydrate kfu.edu.sa |
| Basic Copper Carbonate | Hot solution of tartaric acid | Vigorous stirring in a water bath | Solid Copper(II) tartrate ekb.eg |
The reaction between aqueous solutions of copper(II) sulfate (B86663) and sodium tartrate is another widely used method for the preparation of copper(II) tartrate. juniata.edu This reaction results in the formation of a precipitate of copper(II) tartrate due to its lower solubility. To ensure the complete precipitation of the copper(II) ions, it is often necessary to use an excess of the tartrate ion solution. juniata.edu
In a typical procedure, a solution of copper(II) sulfate is mixed with a solution of sodium tartrate. For instance, 4.0 mL of 0.100 M copper(II) sulfate can be combined with 5.0 mL of 0.100 M sodium tartrate. juniata.edu The mixture is allowed to stand for a period to allow for the formation of the precipitate. juniata.edu The resulting solid can then be separated from the solution by centrifugation or filtration. juniata.edu
Table 2: Synthesis of Copper(II) Tartrate from Copper(II) Sulfate and Sodium Tartrate
| Reactant 1 | Reactant 2 | Key Consideration | Product |
| 0.100 M Copper(II) Sulfate | 0.100 M Sodium Tartrate | Excess of tartrate ion to ensure complete precipitation | Copper(II) tartrate precipitate juniata.edu |
Controlled precipitation is a refinement of the solution-based synthesis that aims to produce crystalline materials with specific properties. This can be achieved by carefully controlling factors such as reactant concentrations, temperature, pH, and the rate of addition of reactants. For instance, light blue precipitates of cupric tartrate appear when a copper chloride solution is slowly added to a sodium potassium tartrate tetrahydrate solution under constant stirring. nih.gov After stirring, the precipitate is filtered and washed. nih.gov
Preparation by Reaction of Copper(II) Salts with Tartaric Acid/Tartrate Salts
Gel Growth Crystallization Methods
Gel growth is a powerful technique for growing high-quality single crystals of sparingly soluble substances like copper(II) tartrate. The gel medium provides a three-dimensional, diffusion-controlled environment that minimizes convection and allows for slow, ordered crystal growth.
The single diffusion technique is a common method for growing copper(II) tartrate crystals in a silica (B1680970) gel. kcgjournal.orgwjarr.comresearchgate.netbjp-bg.combhu.ac.in In this method, a gel is first prepared, typically by acidifying a solution of sodium metasilicate. wjarr.combjp-bg.com Tartaric acid is often used as the acidifying agent, which also serves as one of the reactants. wjarr.combjp-bg.com
Once the silica gel has set, a solution of a soluble copper(II) salt, such as copper(II) chloride or copper(II) sulfate, is carefully poured over the top of the gel. kcgjournal.orgwjarr.combjp-bg.com The copper(II) ions then diffuse slowly through the pores of the gel. kcgjournal.org As they encounter the tartrate ions incorporated within the gel matrix, a chemical reaction occurs, leading to the nucleation and subsequent growth of copper(II) tartrate crystals within the gel. kcgjournal.orgwjarr.com
The growth process is typically carried out at room temperature and can take several days to weeks to yield well-formed, bluish prismatic crystals. kcgjournal.orgwjarr.combjp-bg.com The size and quality of the crystals can be optimized by controlling various parameters, including the pH of the gel, the concentration of the reactants, the specific gravity of the gel, and the aging period of the gel. wjarr.comresearchgate.netbjp-bg.com For example, good quality crystals have been grown at a pH of 4.0. kcgjournal.org
Table 3: Parameters for Gel Growth of Copper(II) Tartrate Crystals
| Parameter | Optimized Condition/Observation | Reference |
| Gel Medium | Silica Gel | kcgjournal.orgwjarr.comresearchgate.netbjp-bg.combhu.ac.in |
| Diffusion Technique | Single Diffusion | kcgjournal.orgwjarr.comresearchgate.netbjp-bg.combhu.ac.in |
| Inner Reactant | Tartaric Acid | wjarr.combjp-bg.com |
| Outer Reactant | Copper(II) Chloride or Copper(II) Sulfate | kcgjournal.orgwjarr.combjp-bg.com |
| pH of Gel | 4.0 | kcgjournal.org |
| Crystal Morphology | Bluish, prismatic | kcgjournal.orgwjarr.com |
| Growth Time | 15 days to one month | kcgjournal.orgiosrjournals.org |
Optimization of Crystallization Parameters
The pH of the silica gel medium exerts a significant influence on the crystallization of copper(II) tartrate. Research indicates that a lower pH environment is generally favorable for the growth of well-defined and high-quality crystals. wjarr.combjp-bg.com Studies have shown that a pH value of 4.0 is optimal for producing better quality crystals. wjarr.combjp-bg.com At higher pH values, the quality of the crystals tends to deteriorate. wjarr.combjp-bg.com This is attributed to the fact that the habit of a crystal is primarily governed by kinetic factors rather than thermodynamics under most conditions. bjp-bg.com The control of pH is, therefore, a critical step in directing the growth habit of copper(II) tartrate crystals. bjp-bg.comwjarr.com
The specific gravity of the silica gel is another crucial parameter that affects the diffusion of reactants and, consequently, the growth of crystals. A denser gel generally leads to poorer quality crystals that may be more contaminated with silicon. wjarr.combjp-bg.com Therefore, it is desirable to work with lower gel concentrations. wjarr.combjp-bg.com A practical limit for silica gel concentrations is considered to be between a specific gravity of 1.035 and 1.40 g/cm³. wjarr.combjp-bg.com Investigations have identified an optimal specific gravity of 1.04 g/cc for the growth of copper(II) tartrate crystals. wjarr.comiosrjournals.org Satisfactory results are often obtained within a specific gravity range of 1.03–1.06 g/ml. wjarr.com
The concentrations of the reactants, namely the copper salt and tartaric acid, directly impact the nucleation density and the final size of the crystals. In a typical single diffusion setup, tartaric acid is incorporated into the gel as the inner reactant, while an aqueous solution of a copper salt, such as copper(II) chloride or copper(II) sulfate, is poured on top as the outer reactant. wjarr.comiosrjournals.org Studies have determined that a 1M concentration for both the inner reactant (tartaric acid) and the outer reactant (copper chloride) provides optimum conditions for growing crystals. wjarr.comresearchgate.net Using these concentrations, crystals with dimensions of 3 mm x 3 mm x 1 mm have been successfully grown. wjarr.comresearchgate.net The variation of the outer reactant concentration has been a subject of study to observe its effect on the crystal habit. wjarr.com
The aging period of the gel, the time allowed for the gel to set and stabilize before the addition of the outer reactant, plays a significant role in crystal formation. A longer aging time can lead to a reduction in the pore size of the gel, which in turn decreases the nucleation density. wjarr.combjp-bg.com Research has found that an aging period of 4 days after the gel has set, in conjunction with a pH of 4, results in better crystal growth. wjarr.combjp-bg.com Another study suggested that an aging period of 3 days is optimal. wjarr.com The gel setting time itself is typically between 24 and 36 hours. wjarr.com The entire crystal growth process can take anywhere from 30 to 45 days to complete. wjarr.combjp-bg.com
| Parameter | Optimum Value | Reference |
| Specific gravity of Silica gel | 1.04 g/cc | wjarr.com |
| pH of gel medium | 4.00 | wjarr.com |
| Concentration of inner reactant 'tartaric acid' | 1M | wjarr.com |
| Concentration of outer reactant 'Copper Chloride' | 1M | wjarr.com |
| Gel setting time | 24 Hr - 36 Hr | wjarr.com |
| Growth period | 1 month | wjarr.com |
| Gel Aging | 4 days after Gel Setting | wjarr.com |
Hydrothermal Synthesis Protocols
Hydrothermal synthesis offers an alternative route to producing copper(II) tartrate complexes. This method involves the reaction of a copper salt with tartaric acid in an aqueous solution under elevated temperature and pressure. For instance, a dinuclear copper(II) complex has been synthesized by the reaction of Cu(NO₃)₂·3H₂O with tartaric acid and 2-aminopyrimidine (B69317) in a 1:1:1 molar ratio in a water solution. researchgate.net Interestingly, under certain hydrothermal conditions, tartaric acid can undergo in situ degradation to form oxalate, which then coordinates with the copper ions. researchgate.net
Another study reported the hydrothermal synthesis of two homochiral L-tartrate-copper(II) coordination polymers, [Cu₂(C₄H₄O₆)₂(H₂O)₂·xH₂O]n and [Cu(C₄H₄O₆)]n. researchgate.net These syntheses highlight the versatility of the hydrothermal method in producing different structural motifs of copper(II) tartrate. The reaction conditions can be tuned to favor the formation of specific dimensional networks, such as 2D layered structures or 3D networks. researchgate.net
Investigation of Chiral Specificity in Synthesis (Levo- vs. Dextro-Tartrate)
Tartaric acid exists as chiral isomers, namely levo- (L-) and dextro- (D-) tartaric acid. iosrjournals.orgwikipedia.org The use of these different isomers in the synthesis of copper(II) tartrate can lead to small but notable differences in the properties of the resulting crystals. iosrjournals.orgresearchgate.net
Studies have been conducted to investigate the effect of using optically sensitive levo-tartaric acid and dextro-tartaric acid on the growth and physical properties of copper(II) tartrate crystals. iosrjournals.orgresearchgate.net These investigations have revealed that copper levo-tartrate can exhibit a higher unit cell volume, orthorhombicity, and magnetic susceptibility compared to copper dextro-tartrate crystals. iosrjournals.orgresearchgate.net Conversely, copper dextro-tartrate has been observed to have higher dehydration temperatures. iosrjournals.org These differences are attributed to the distinct molecular structural configurations arising from the use of different tartrate enantiomers. iosrjournals.orgresearchgate.net The ability to resolve chiral compounds like malic acid using a copper(II)-L-tartrate complex as a chiral selector further underscores the importance of stereochemistry in these systems. nih.gov
Structural Characterization and Crystallography
X-ray Diffraction Studies
X-ray diffraction (XRD) techniques, including both powder and single-crystal methods, have been instrumental in characterizing the crystalline nature of Copper(II) tartrate hydrate (B1144303). These analyses provide detailed information on the crystal lattice, molecular geometry, and packing.
Powder X-ray diffraction is a key analytical technique used to identify crystalline phases and to determine structural properties of polycrystalline materials. For Copper(II) tartrate hydrate, PXRD has been used to determine its crystal system, refine unit cell parameters, and analyze crystallite size.
Studies on this compound have identified multiple crystal systems. Research on crystals grown by the gel diffusion method has consistently identified an Orthorhombic crystal system. wjarr.comekb.egresearchgate.netresearchgate.net For instance, a 2024 study on Copper(II) tartrate crystals grown in a silica (B1680970) gel medium confirmed the structure to be orthorhombic. researchgate.net Other investigations on copper levo-tartrate and dextro-tartrate have also reported orthorhombic structures. nih.govinstanano.com
Conversely, a detailed 2021 single-crystal X-ray diffraction study on Copper(II) L-tartrate trihydrate (L-CuC₄H₄O₆·3H₂O) determined its structure to be Monoclinic with the space group P2₁. wikipedia.org This highlights that the specific isomeric form of the tartrate and the degree of hydration can lead to different crystal packing and symmetry.
The unit cell is the basic building block of a crystal, defined by six lattice parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). PXRD data allows for the precise refinement of these parameters. Different studies have reported slightly different parameters, which is common for analyses conducted on samples prepared under varying conditions.
For the Orthorhombic form, a 2024 study reported the following unit cell dimensions:
a = 8.6716637 Å
b = 11.76998 Å
c = 9.20782 Å
α = β = γ = 90° researchgate.net
A separate investigation on orthorhombic copper levo-tartrate crystals reported slightly different parameters. instanano.com The crystallographic data for different forms of this compound are summarized in the table below.
Table 1: Unit Cell Parameters for Different Forms of this compound
| Compound Form | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Source(s) |
| This compound | Orthorhombic | 8.6717 | 11.7700 | 9.2078 | 90 | 90 | 90 | researchgate.net |
| Copper(II) Levo-tartrate | Orthorhombic | 8.3700 | 12.8490 | 8.7586 | 90 | 90 | 90 | instanano.com |
| L-CuC₄H₄O₆·3H₂O | Monoclinic | 7.9731 | 8.0169 | 8.7618 | 90 | 115.11 | 90 | wikipedia.org |
| DL-CuC₄H₄O₆·2H₂O | Monoclinic | 6.0964 | 10.5133 | 7.6908 | 90 | 112.56 | 90 | wikipedia.org |
From the refined unit cell parameters, the volume of the unit cell can be calculated directly. For the orthorhombic crystal with lattice parameters a = 8.6717 Å, b = 11.7700 Å, and c = 9.2078 Å, the unit cell volume is 933.84 ų. researchgate.netresearchgate.net
The X-ray crystal density (ρ) can then be calculated using the formula: ρ = (Z × M) / (V × Nₐ) where:
Z is the number of formula units per unit cell
M is the molar mass of the compound
V is the volume of the unit cell
Nₐ is Avogadro's number
One study on copper levo-tartrate calculated the X-ray crystal density based on its orthorhombic unit cell. nih.gov This calculated value provides a theoretical density that is essential for material characterization.
For polycrystalline or nanocrystalline samples, the size of the individual crystalline domains (crystallites) influences the width of the diffraction peaks. Smaller crystallites cause broader peaks, a phenomenon that can be quantified using the Scherrer equation. researchgate.netresearchgate.net
Scherrer Equation: D = (Kλ) / (β cosθ) where:
D is the mean crystallite size
K is the shape factor (typically ~0.9)
λ is the X-ray wavelength
β is the line broadening at half the maximum intensity (FWHM)
θ is the Bragg angle
While data specifically for pure this compound is limited in the reviewed literature, analysis of related materials provides insight. A study on copper-doped iron tartrate nanocrystals grown in silica gel reported an average crystallite size of 35.28 nm, as determined by the Scherrer formula. youtube.com Similarly, an investigation into copper-doped zinc tartrate nanocrystals found an average crystallite size of 37 nm. These examples demonstrate the application of PXRD for determining the size of nanocrystalline tartrate-based materials.
While PXRD is excellent for bulk sample analysis, single-crystal X-ray diffraction provides the most definitive and detailed structural information, including precise atomic positions, bond lengths, and bond angles.
A 2021 study successfully grew and analyzed single crystals of both Copper(II) L-tartrate trihydrate (L-CuC₄H₄O₆·3H₂O) and Copper(II) DL-tartrate dihydrate (DL-CuC₄H₄O₆·2H₂O). wikipedia.org The analysis revealed that the two compounds crystallize in the monoclinic system with space groups P2₁ and P2₁/c, respectively. wikipedia.org
In both structures, the copper(II) ion is at the center of a slightly distorted octahedron (CuO₆). This coordination sphere is comprised of oxygen atoms from the tartrate ligands and from water molecules. The analysis further showed that the molecules are linked into chains through Cu–O bonds, and these chains are interconnected by a network of O–H–O hydrogen bonds, creating a stable three-dimensional framework. wikipedia.org The ability to grow single crystals suitable for X-ray diffraction is often achieved through slow gel diffusion methods.
Single Crystal X-ray Diffraction Analysis
Elucidation of Three-Dimensional Molecular Structure
The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the compound often crystallizes as a coordination polymer. For instance, a chiral 2D coordination polymer with the formula {[Cu₂(tart)₂(H₂O)₂]·4H₂O}n has been synthesized and characterized. researchgate.net In this structure, the tartrate ligands and water molecules assemble to create a polymeric network.
Characterization of Copper(II) Coordination Geometry (e.g., Distorted Octahedral Environment)
The copper(II) ion in this compound typically exhibits a distorted octahedral coordination geometry. researchgate.netresearchgate.net This means it is coordinated to six oxygen atoms. In the case of diaqua-bis-(hydrogen tartrato)copper(II) dihydrate, the equatorial positions of the octahedron are occupied by four oxygen atoms from two hydrogen tartrate ions, while the axial positions are filled by two oxygen atoms from two coordinated water molecules. nih.gov The Cu-O bond lengths in this complex vary, ranging from 1.988(2) to 2.408(2) Å. researchgate.net
In another reported structure, {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞, each copper(II) atom is also in a distorted octahedral environment, coordinated to six oxygen atoms originating from one water molecule and three different tartrate ions. researchgate.net Similarly, in a different two-dimensional coordination polymer, the Cu1 and Cu2 centers are coordinated by five oxygen atoms from two tartrate ligands and one oxygen atom from a water molecule, resulting in distorted octahedral geometries for both copper centers. researchgate.netresearchgate.net
Identification of Tartrate Ligand Coordination Modes (e.g., Chelation through Hydroxyl and Carboxylate Groups)
The tartrate ligand is a versatile linker, capable of coordinating to metal ions in various modes. A predominant mode is chelation, where the tartrate ligand binds to a copper(II) ion through one of its carboxylate oxygen atoms and an adjacent hydroxyl oxygen atom. researchgate.netresearchgate.net This forms a stable five-membered ring.
In some structures, the tartrate dianion acts as a bridging chelate, where each carboxylate group and its neighboring hydroxyl group coordinate to a different Cu(II) cation. mdpi.com This bridging functionality can lead to the formation of one-dimensional or two-dimensional polymeric structures. mdpi.com Furthermore, different coordination modes of the tartrate ligand can coexist within the same crystal structure. For example, in one 2D coordination polymer, two types of tartrate acid ions are present: one provides four oxygen atoms to coordinate with Cu(II), while the other coordinates with all six of its oxygen atoms. researchgate.net Density functional theory (DFT) calculations have shown that the carboxylic oxygen and hydroxyl oxygen of tartaric acid are the preferred sites for Cu(II) coordination. researchgate.net
Mapping of Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in stabilizing the crystal structure of this compound and in extending the dimensionality of the coordination network. Extensive intermolecular O-H···O hydrogen bonds are a common feature. nih.govresearchgate.net These bonds can link individual complex molecules into a three-dimensional network. nih.gov
In the 2D coordination polymer {[Cu₂(C₄H₄O₆)₂(H₂O)₂]·4H₂O}∞, the two-dimensional networks are further linked by complex O-H···O hydrogen bonds, resulting in a 3D supramolecular network. researchgate.netresearchgate.net Uncoordinated water molecules can also participate in these networks, forming hydrogen bonds with each other and with the coordinated ligands. researchgate.net The presence of both coordinated and uncoordinated water molecules contributes significantly to the intricate web of hydrogen bonds.
Investigation of Supramolecular Architecture (e.g., 2D Coordination Polymers, 3D Networks)
The combination of coordination bonds and hydrogen bonds leads to the formation of diverse supramolecular architectures in this compound. Two-dimensional (2D) coordination polymers are frequently observed, where the copper ions are bridged by tartrate ligands to form sheets. researchgate.netresearchgate.net These 2D layers can then be further assembled into three-dimensional (3D) supramolecular networks through intermolecular hydrogen bonds. researchgate.netresearchgate.net
The specific nature of the tartrate ligand (L-tartrate, D-tartrate, or DL-tartrate) and the presence of other coordinating or counter-ions can influence the resulting supramolecular structure. The formation of these extended networks is a key feature of the solid-state chemistry of this compound.
Comparative Structural Analysis of Stereoisomers (Levo- and Dextro-Forms)
A comparative study of copper(II) L-tartrate and copper(II) D-tartrate crystals grown by the gel method revealed small but notable differences in their properties. iosrjournals.orgresearchgate.net While both stereoisomers exhibit similar fundamental structures, there are subtle variations in their unit cell parameters and other physical characteristics. researchgate.net
For instance, copper(II) L-tartrate was found to have slightly higher values for unit cell volume and orthorhombicity compared to copper(II) D-tartrate. iosrjournals.orgresearchgate.net Conversely, copper(II) D-tartrate exhibited a higher dehydration temperature. iosrjournals.orgresearchgate.net These differences are attributed to the distinct molecular structural configurations arising from the chirality of the tartaric acid ligands. iosrjournals.orgresearchgate.net
| Property | Copper(II) L-Tartrate | Copper(II) D-Tartrate |
| Unit Cell Volume | Higher | Lower |
| Orthorhombicity | Higher | Lower |
| Dehydration Temperature | Lower | Higher |
| Magnetic Susceptibility | Higher | Lower |
Table 1: Comparison of Properties of Copper(II) Tartrate Stereoisomers iosrjournals.orgresearchgate.net
Spectroscopic Probing of Molecular Structure and Electronic States
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule and probing the coordination environment of the metal ion. The analysis of the vibrational spectrum of copper(II) tartrate hydrate (B1144303) provides a molecular fingerprint, confirming its structure. wjarr.comresearchgate.net
The FTIR spectrum of copper(II) tartrate hydrate exhibits several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of water of hydration is confirmed by stretching vibrations in the O-H region, typically observed as multiple small stretches between 3233 cm⁻¹ and 3552 cm⁻¹. wjarr.combjp-bg.com Unlike the sharp, intense C=O band found in free tartaric acid around 1711 cm⁻¹, the spectrum of copper(II) tartrate shows this band shifted to a lower wavenumber, around 1626 cm⁻¹ or 1571 cm⁻¹, which is characteristic of a coordinated carboxylate group. mdpi.comresearchgate.net
Stretching vibrations for the C-O and C-H groups are also identified. C-O stretching bands are typically found around 1385 cm⁻¹ and 1240 cm⁻¹. iosrjournals.org The C-H stretching vibration is assigned to a peak observed around 1103 cm⁻¹ or 1064 cm⁻¹. wjarr.comiosrjournals.org An out-of-plane O-H stretching vibration can also be seen near 1050 cm⁻¹. iosrjournals.org
FTIR Vibrational Band Assignments for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H Stretching (Water Bands) | 3233.2879, 3384.16, 3416.1852, 3551.3461 | wjarr.combjp-bg.com |
| C=O Stretching (Carboxyl Group) | 1626.7592, 1604, 1572 | wjarr.comiosrjournals.org |
| C-O Stretching | 1385, 1330.3263, 1239, 1227.9745 | wjarr.comiosrjournals.org |
| C-H Stretching | 1064.7854, 1103 | wjarr.comiosrjournals.org |
| O-H Stretching (Out-of-Plane) | 1049, 1064.7854 | wjarr.comiosrjournals.org |
The direct interaction between the copper ion and the tartrate ligand is confirmed by the presence of vibrational bands in the low-frequency region of the FTIR spectrum. These bands are attributed to the stretching of the metal-oxygen (Cu-O) bond. In copper(II) tartrate, these vibrations are typically observed at several wavenumbers, including 817.5367 cm⁻¹, 737.5931 cm⁻¹, and in the range of 724-517 cm⁻¹. wjarr.comiosrjournals.org The presence of these M-O stretching bands provides direct evidence of the formation of the copper-tartrate complex. researchgate.net
The coordination of the tartrate ligand to the copper(II) ion is primarily evidenced by significant shifts in the vibrational frequencies of the carboxylate and hydroxyl groups compared to free tartaric acid. mdpi.com The disappearance of the intense C=O stretching band of carboxylic acid (around 1711 cm⁻¹) and the appearance of new bands corresponding to the asymmetric and symmetric stretching of the coordinated carboxylate group (COO⁻) at lower wavenumbers is a key indicator. mdpi.com Studies have shown that the tartrate ligand coordinates to the Cu(II) ion through both the hydroxyl and the carboxylate groups. wjarr.comresearchgate.net This chelation is further supported by the presence of the Cu-O bond vibrations, confirming the formation of a stable metal-ligand complex. wjarr.comiosrjournals.org
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of this compound provides definitive information about the oxidation state of copper and confirms the chemical environment of carbon and oxygen. researchgate.netwjaets.com
The XPS spectrum of the Cu 2p region is crucial for determining the oxidation state of copper. The spectrum for this compound shows two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, observed at binding energies of approximately 934.65 eV and 953.73 eV, respectively. wjarr.com A key feature for identifying the Cu²⁺ state is the presence of strong satellite peaks at higher binding energies, near 944-945 eV. wjarr.combjp-bg.com These "shake-up" satellites are characteristic of compounds with unpaired electrons, such as the d⁹ configuration of Cu²⁺, and are absent in Cu⁺ (d¹⁰) or Cu(0) species. wjarr.comnih.gov The occurrence of these prominent satellites confirms the existence of the paramagnetic state for the copper in the complex. wjarr.combjp-bg.comresearchgate.net
The high-resolution XPS spectra for the C 1s and O 1s regions provide further confirmation of the tartrate ligand's structure. The C 1s spectrum can be deconvoluted to show peaks corresponding to different carbon environments. A peak at a binding energy of approximately 288.4 eV is characteristic of the carbon in a carboxyl group (O-C=O). wjarr.combjp-bg.comwjaets.com Another peak around 292.3 eV can also be ascribed to the carbonyl carbon. wjarr.combjp-bg.com
The O 1s spectrum typically shows a primary peak that can be attributed to the oxygen atoms in the carboxyl and hydroxyl groups of the tartrate ligand. A peak at about 537.6 eV is ascribed to oxygen bonded to carbon, while peaks around 531-532 eV are assigned to the C-O organic bond. wjarr.comwjaets.com These binding energies are consistent with the structure of the tartrate ligand coordinated to the copper ion.
XPS Binding Energies for this compound
| Element & Core Level | Binding Energy (eV) | Assignment | Reference |
| Cu 2p₃/₂ | ~934.65 | Cu²⁺ ion | wjarr.com |
| Cu 2p₁/₂ | ~953.73 - 954.48 | Cu²⁺ ion | wjarr.comwjaets.com |
| Cu 2p Satellite | ~945.2 | Cu²⁺ (d⁹) paramagnetic state | wjarr.combjp-bg.com |
| C 1s | ~288.4 | Carboxyl group (O-C=O) | wjarr.combjp-bg.comwjaets.com |
| O 1s | ~531.98 | Carbon-Oxygen bond (C-O) | wjaets.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic structure of this compound has been extensively investigated using Ultraviolet-Visible (UV-Vis) spectroscopy, which provides insights into d-d electronic transitions and ligand field effects.
The complexation between copper(II) ions and tartrate in aqueous solutions is readily observed through changes in the solution's color and its UV-Vis absorption spectrum. The formation of various complex species is highly dependent on the pH of the solution. mdpi.com In a solution containing copper(II) sulfate (B86663) and tartaric acid, the color changes from light blue at a pH of 1.1 to a cloudy dark blue, and ultimately to a clear dark violet solution at a pH of 13, indicating the formation of different copper-tartrate complexes. acs.org
Studies of aqueous solutions of copper(II) coordination complexes typically reveal a broad absorption band in the visible region of the spectrum. researchgate.netnih.gov For instance, a solution prepared from copper(II) chloride and sodium tartrate at a pH of 6.0 exhibits a characteristic absorption profile due to the formation of the copper-tartrate complex. mdpi.com
Table 1: UV-Vis Absorption Data for Copper(II) Complexes in Aqueous Solution
| System | Molar Ratio (Cu:Ligand) | pH | Observed Color | Absorption Maximum (λmax) |
| Copper(II) Sulfate + Tartaric Acid | 1:1 | 1.1 | Light Blue | - |
| Copper(II) Sulfate + Tartaric Acid | 1:1 | >1.5 | Cloudy Dark Blue | - |
| Copper(II) Sulfate + Tartaric Acid | 1:1 | 13.0 | Clear Dark Violet | - |
| Copper(II) Chloride + Sodium Tartrate | 1:1 | 6.0 | - | Broad absorption band mdpi.com |
| General Cu(II) Complex | - | - | Blue | ~627 nm nih.gov |
Data compiled from multiple sources indicating qualitative and quantitative observations. mdpi.comacs.orgnih.gov
The electronic spectra of copper(II) complexes are primarily characterized by two types of transitions: d-d transitions and charge-transfer transitions. open.ac.uk The absorption bands resulting from d-d electronic transitions are typically weak because they are quantum-mechanically forbidden by the Laporte selection rule. open.ac.ukscribd.com
For the copper(II) ion, which has a d⁹ electron configuration, the Jahn-Teller effect often causes a distortion in the coordination geometry, such as in an octahedral or square planar environment, leading to a lower symmetry. nih.govsci-hub.semdpi.com This effect results in a broad and asymmetric absorption band in the UV-Vis spectrum. mdpi.com The broad band observed in the visible region for copper(II) complexes is assigned to the ²E₉ → ²T₂₉ d-d transition, assuming a distorted octahedral geometry. nih.gov The specific energy of this transition is sensitive to the strength of the ligand field; for example, some planar complexes with strong-field ligands exhibit high-energy d-d transitions, resulting in an unusual pink color. researchgate.net The ground state for Cu(II) in elongated octahedral or square planar geometries is typically dₓ²-y². sci-hub.se
Materials derived from copper(II) tartrate complexes have been studied for their semiconductor properties. By using a copper(II)-tartrate complex aqueous solution as a precursor, thin films of copper oxides can be electrochemically deposited. acs.orgacs.orgnih.gov The optical band gap (E₉) of these derived materials can be determined from their UV-Vis absorption spectra.
For instance, p-type copper(I) oxide (Cu₂O) layers derived from this method showed an absorption edge around 610 nm, corresponding to an estimated direct band gap energy of 2.05 eV. acs.org Similarly, p-type copper(II) oxide (CuO) layers were found to have a band gap energy of 1.5 eV. acs.orgacs.orgnih.gov
In a different approach, copper tartrate crystals grown via a gel diffusion technique exhibited high absorption in the ultraviolet region at approximately 210-236 nm. wjarr.comijarse.com For these crystals, a significantly wider optical band gap of 5.24 eV was calculated, making the material a candidate for UV filtering applications. wjarr.comresearchgate.net
Table 2: Optical Band Gap Energies for Materials Derived from Copper(II) Tartrate
| Derived Material | Preparation Method | Optical Band Gap (E₉) | Source(s) |
| p-type Copper(I) Oxide (Cu₂O) | Electrochemical Deposition | 2.05 eV | acs.orgacs.orgnih.gov |
| p-type Copper(II) Oxide (CuO) | Electrochemical Deposition | 1.5 eV | acs.orgacs.orgnih.gov |
| Copper Tartrate Crystal | Gel Growth | 5.24 eV | wjarr.comresearchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a fundamental technique for characterizing paramagnetic species like the Cu(II) ion, providing detailed information about its electronic ground state, coordination environment, and magnetic properties. sci-hub.se
The Cu(II) ion possesses a 3d⁹ electron configuration, which makes it a paramagnetic center amenable to EPR studies. nih.govsci-hub.se The interaction between the unpaired electron and the copper nucleus, which has a nuclear spin (I) of 3/2, results in a characteristic hyperfine splitting of the EPR signal into four lines of equal intensity (1:1:1:1). libretexts.org
The geometry of the copper(II) complex dictates the d-orbital energy levels and, consequently, the electronic ground state. sci-hub.se In common coordination geometries such as elongated octahedron and square planar, the unpaired electron resides primarily in the dₓ²-y² orbital. sci-hub.se Conversely, in a compressed octahedron or trigonal bipyramidal geometry, the ground state is d₂². sci-hub.se EPR spectroscopy can effectively distinguish between these ground states. sci-hub.se
Studies of frozen alkaline aqueous solutions (77 K) of copper(II) tartrate, such as those found in the Fehling reagent, have shown evidence of dimeric Cu²⁺-Cu²⁺ ion pairs. nih.gov The presence of these dimers is indicated by a characteristic low-field signal near g ≈ 4, which corresponds to a forbidden ΔMₛ = 2 transition, in addition to the typical monomeric signal in the g ≈ 2 region (ΔMₛ = 1). nih.gov
The g-factor in copper(II) complexes is typically anisotropic, meaning its value depends on the orientation of the molecule relative to the external magnetic field. libretexts.org This anisotropy is described by three principal g-values (gₓ, gᵧ, g₂). When gₓ = gᵧ ≠ g₂, the system has axial symmetry, and the values are denoted as g⊥ and g‖. libretexts.org
The relationship between the principal g-values provides insight into the electronic ground state. For a dₓ²-y² ground state, the expected trend is g‖ > g⊥ > 2.0023 (where 2.0023 is the g-factor of a free electron). sci-hub.se For a d₂² ground state, the trend is typically g⊥ > g‖ ≈ 2.0023. sci-hub.se
EPR studies on powdered samples of copper dextro-tartrate and copper levo-tartrate have revealed differences in their magnetic parameters. iosrjournals.org At room temperature in the X-band, copper dextro-tartrate showed a largely isotropic signal, while the copper levo-tartrate spectrum was an asymmetric peak. iosrjournals.orgresearchgate.net The spectra for both isomers were found to be anisotropic in the Q-band region. iosrjournals.org
Table 3: Experimental EPR g-Factors for Copper Tartrate Isomers
| Compound | Conditions | EPR Band | g-Factor Component | g-Value | Source(s) |
| Copper Dextro-tartrate | Room Temp. | X-Band | g⊥ | 2.3038 | iosrjournals.orgresearchgate.net |
| Copper Dextro-tartrate | Liquid N₂ Temp. | X-Band | g⊥ | 2.4018 | iosrjournals.orgresearchgate.net |
| Copper Dextro-tartrate | Room Temp. | Q-Band | g⊥ | 2.1607 | iosrjournals.orgresearchgate.net |
| Copper Levo-tartrate | Room Temp. | X-Band | - | Asymmetric Peak | iosrjournals.org |
The g⊥ values for copper levo-tartrate in the Q-band and X-band at room temperature were reported to be comparatively higher than those for copper dextro-tartrate under similar conditions. iosrjournals.org
Studies on Hyperfine Splitting and its Absence in Powdered Samples
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing paramagnetic species like the Cu(II) ion. In magnetically dilute systems, such as when Cu(II) ions are doped into a diamagnetic host crystal, the EPR spectrum typically exhibits hyperfine splitting. This splitting arises from the interaction between the magnetic moment of the unpaired electron and the magnetic moment of the copper nucleus (63Cu and 65Cu, both with nuclear spin I = 3/2), which theoretically results in a four-line pattern. nih.gov
However, in the case of pure powdered samples of this compound, this hyperfine structure is notably absent. iosrjournals.org Studies on powdered copper levo-tartrate and dextro-tartrate have shown that instead of a resolved hyperfine pattern, the EPR spectra, whether taken at room temperature or liquid nitrogen temperature in the X-band or Q-band, display an asymmetric, anisotropic signal characterized by different g-values (g∥ and g⊥). iosrjournals.orgresearchgate.net This anisotropy reflects the non-spherical electronic environment of the Cu(II) ion, which is typical for copper complexes in a distorted octahedral or tetrahedral geometry. libretexts.org
The absence of hyperfine splitting in concentrated powdered samples is a well-understood phenomenon attributed to exchange interactions between the closely spaced paramagnetic Cu(II) ions in the crystal lattice. These strong interactions lead to a process called exchange narrowing, where the individual hyperfine lines merge into a single, broad line, effectively obscuring the hyperfine details. To observe the hyperfine structure, it is necessary to magnetically dilute the sample, for instance, by doping small amounts of copper(II) tartrate into a diamagnetically equivalent but EPR-silent host matrix, such as zinc tartrate, or by studying the compound in a suitable solution. nih.goviosrjournals.org
The EPR parameters obtained from powdered samples still provide valuable information. For instance, analysis of the g-factors can help in understanding the ground state of the paramagnetic ion and the symmetry of its crystalline environment. researchgate.net
Table 1: Representative EPR g-Factor Values for Powdered Copper Tartrate Samples
| Sample | Condition | EPR Band | g⊥ | g∥ (or gm) | Citation |
|---|---|---|---|---|---|
| Copper dextro-tartrate | Room Temp | X-band | 2.3038 | - | iosrjournals.org |
| Copper dextro-tartrate | Liquid N₂ Temp | X-band | 2.4018 | - | iosrjournals.org |
| Copper dextro-tartrate | Room Temp | Q-band | 2.1607 | - | iosrjournals.org |
Note: The table presents perpendicular g-values (g⊥) as these were specifically highlighted in the source material. The parallel component (g∥) was not always resolved or reported in the powder spectra.
Raman Spectroscopy
Raman spectroscopy serves as a vital tool for investigating the vibrational properties of this compound, providing a detailed fingerprint of the molecule's structure.
Characterization of Molecular Vibrations and Lattice Modes
Raman spectroscopy measures the inelastic scattering of light, which corresponds to the vibrational modes of a molecule. In this compound, the Raman spectrum can be divided into distinct regions corresponding to different types of vibrations:
Intramolecular Vibrations: These high-frequency modes are associated with the internal vibrations of the tartrate anion and the water molecules of hydration. Key vibrations include the stretching and bending of C-H, C-O, C-C, and O-H bonds. For example, the symmetric stretching vibration of the sulfate oxyanion in copper sulfate minerals is a strong Raman band around 972-973 cm⁻¹, and similar characteristic bands for the carboxylate group (COO⁻) are expected for copper tartrate. researchgate.net
Lattice Modes: These low-frequency vibrations, typically found below 300 cm⁻¹, arise from the collective motions of the entire molecules or ions within the crystal lattice (phonons). researchgate.net These modes are highly sensitive to the crystal structure and symmetry. The disruption of crystalline symmetry, for instance by introducing dopants, can affect these lattice vibrational modes, causing broadening or shifting of Raman bands. spectroscopyonline.com
Studies on related hydrated compounds, like copper sulfate hydrates, have shown that Raman bands between 90 and 4000 cm⁻¹ can be assigned to lattice vibrations, intramolecular vibrations of the copper complex, the anion, and water molecules. nih.gov
Complementary Analysis to FTIR for Functional Group Identification
Raman and Fourier Transform Infrared (FTIR) spectroscopy are often considered complementary techniques because the selection rules governing the activity of a vibrational mode are different for each method. researchgate.net
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation. Vibrational modes that produce a change in the dipole moment of the molecule are IR-active. This makes FTIR particularly sensitive to polar functional groups. In this compound, FTIR is excellent for identifying the stretching and bending vibrations of O-H groups in the water of hydration and the hydroxyl groups of the tartrate ligand, as well as the C=O and C-O vibrations of the carboxylate groups. wjarr.comresearchgate.net
Raman Spectroscopy: Raman activity depends on a change in the polarizability of the molecule's electron cloud during a vibration. This makes it particularly effective for probing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy is well-suited for characterizing the C-C backbone of the tartrate molecule and the symmetric vibrations of the carboxylate groups. helsinki.fi
By combining both techniques, a more complete picture of the vibrational landscape of this compound can be achieved. For example, a band that is strong in the Raman spectrum but weak in the IR spectrum (or vice-versa) provides valuable structural information. This complementary relationship allows for a more robust identification and assignment of functional groups within the compound. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₄H₄CuO₆·nH₂O |
| Copper levo-tartrate | C₄H₄CuO₆ |
| Copper dextro-tartrate | C₄H₄CuO₆ |
| Zinc tartrate | C₄H₄O₆Zn |
Thermal Stability and Decomposition Mechanisms
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For copper(II) tartrate hydrate (B1144303), TGA reveals a multi-stage decomposition process, beginning with the loss of water of hydration, followed by the breakdown of the anhydrous tartrate salt.
Determination of Dehydration Stages and Associated Mass Losses
The initial mass loss observed in the TGA of copper(II) tartrate hydrate corresponds to the release of its water molecules (dehydration). Studies indicate that the compound's stability extends up to approximately 85°C. researchgate.net The dehydration process begins after this temperature, with one study noting the formation of the anhydrous form at 111°C. researchgate.net Another analysis concluded the loss of one-half molecule of crystalline water. researchgate.net
The dehydration stage is characterized by a distinct step in the TGA curve, signifying a quantifiable mass loss. The precise mass loss and the number of water molecules can vary depending on the specific hydrate form of the compound.
| Hydrate Formula | Number of Water Molecules Lost | Theoretical Mass Loss (%) |
|---|---|---|
| CuC₄H₄O₆·3H₂O | 3 | 20.33% |
| CuC₄H₄O₆·2H₂O | 2 | 14.55% |
| CuC₄H₄O₆·H₂O | 1 | 7.85% |
| CuC₄H₄O₆·0.5H₂O | 0.5 | 4.08% |
Note: The table presents theoretical mass loss values for the complete dehydration of several possible hydrates of copper(II) tartrate, calculated based on their respective molecular weights. Experimental values depend on the specific hydrate being analyzed.
Profiling of Multi-Step Thermal Decomposition Pathways
Following dehydration, the resulting anhydrous copper(II) tartrate undergoes a more complex, multi-step thermal decomposition. A sharp decomposition phase is reported to take place around 232°C. researchgate.net This process involves the breakdown of the tartrate anion (C₄H₄O₆²⁻), leading to the formation of solid intermediates and the evolution of various gaseous products.
The primary decomposition stages are outlined as follows:
Dehydration: Loss of water of hydration to form anhydrous copper(II) tartrate.
Decomposition of Anhydrous Salt: The anhydrous salt decomposes into a mixture of copper oxides and/or metallic copper, accompanied by the release of gaseous products.
Final Oxidation: Any intermediate copper species are oxidized to the final stable oxide product.
Quantification of Residual Products (e.g., Copper(II) Oxide)
The final, thermally stable residual product of the decomposition of this compound in an oxidizing atmosphere (like air) is Copper(II) oxide (CuO). researchgate.net The process is generally complete by approximately 275°C. researchgate.net The experimental final mass from TGA can be compared to the theoretical percentage of CuO to confirm the composition of the starting hydrate.
| Initial Compound | Final Residue | Theoretical Residue Mass (%) |
|---|---|---|
| CuC₄H₄O₆·3H₂O | CuO | 29.94% |
| CuC₄H₄O₆·2H₂O | CuO | 32.12% |
| CuC₄H₄O₆·H₂O | CuO | 34.64% |
| CuC₄H₄O₆·0.5H₂O | CuO | 36.05% |
Note: The table presents the theoretical percentage of the final CuO residue based on the molecular weight of different potential starting hydrates.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA and DSC techniques are used to measure the thermal transitions and thermodynamic properties of a material by detecting the temperature difference and heat flow between a sample and a reference.
Identification of Endothermic and Exothermic Transitions
The DTA and DSC analyses of this compound show distinct thermal events that correspond to the stages of decomposition identified by TGA.
Endothermic Transition: A prominent endothermic peak is observed in the range of 90-97°C. researchgate.net This peak corresponds to the dehydration of the compound, an energy-absorbing process where the crystalline water is removed. researchgate.net
Exothermic Transitions: Following dehydration, at higher temperatures, one or more strong exothermic peaks are recorded. One study identified an exothermic event around 258°C, attributed to the formation of gaseous products from the decomposition of the tartrate. researchgate.net Another study reported an exothermic peak at 286.2°C, associated with the decomposition of the organic moiety, and a subsequent peak at 294.6°C, assigned to the oxidation of copper species and structural isomerization. researchgate.net These exothermic events signify energy-releasing processes, characteristic of the oxidative decomposition of the organic part of the salt.
Measurement of Thermodynamic Parameters (e.g., Enthalpy Changes)
DSC analysis allows for the quantification of the enthalpy changes (ΔH) associated with the observed thermal transitions. For this compound, specific thermodynamic parameters have been measured.
| Thermal Event | Temperature Range/Peak | Transition Type | Enthalpy Change (ΔH) | Reference |
|---|---|---|---|---|
| Dehydration | 90.1°C | Endothermic | -668.90 J/g | researchgate.net |
| Decomposition | ~258°C | Exothermic | +2669.47 J/g | researchgate.net |
The endothermic enthalpy confirms that energy is required to remove the water of hydration from the crystal lattice. Conversely, the large positive enthalpy value for the decomposition stage indicates a highly exothermic reaction as the tartrate ligand breaks down and oxidizes.
Solution Chemistry and Complexation Behavior
Stoichiometry and Stability of Copper(II)-Tartrate Complexes in Aqueous Media
The interaction between copper(II) ions and tartrate ions in an aqueous environment results in the formation of distinct complex species. The stoichiometry of these complexes, primarily the metal-to-ligand ratio, can be elucidated through various analytical techniques, with spectrophotometry and potentiometry being particularly insightful.
Spectrophotometric methods, such as the method of continuous variations (Job's method), are instrumental in determining the stoichiometry of copper(II)-tartrate complexes in solution. asdlib.orgpesrsncollege.edu.in These methods involve monitoring the absorbance of solutions containing varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the predominant complex formed under the experimental conditions.
The formation of a blue-colored complex between copper(II) and tartrate is a key indicator of their interaction. mdpi.com Studies have shown that in an alkaline aqueous solution, a 1:1 complex between the copper(II) ion and the tartrate ligand is formed. researchgate.net However, under neutral conditions, evidence suggests the formation of a 1:2 copper-to-tartrate complex. researchgate.net The visible absorption spectra of these complexes typically show a broad absorption band, with a maximum absorbance observed around 660 nm for the blue copper(II)-tartrate complex. mdpi.com
Table 1: Spectrophotometric Data for Copper(II)-Tartrate Complexes
| Complex Species (Proposed) | Method of Determination | Stoichiometry (Cu²⁺:Tartrate) | Wavelength of Maximum Absorption (λmax) | Reference |
| [Cu(TA)] | Job's Method (Continuous Variations) | 1:1 (in alkaline solution) | ~660 nm | researchgate.netresearchgate.net |
| [Cu(TA)₂]²⁻ | Spectrophotometric Titration | 1:2 (in neutral solution) | Not Specified | researchgate.net |
Note: TA represents the tartrate dianion.
Potentiometric titrations provide a robust method for determining the stability constants of metal-ligand complexes in solution. core.ac.ukyoutube.com This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant of known concentration is added. The resulting titration curves can be analyzed to calculate the formation constants (log K) of the various complex species in equilibrium.
For the copper(II)-tartrate system, potentiometric studies have been conducted to quantify the stability of the formed complexes. These studies are crucial for understanding the thermodynamics of the complexation reactions. Under neutral conditions, a critical stability constant (log K) of 5.11 has been reported for the 1:2 copper(II)-tartrate complex. researchgate.net The stability of these complexes is a testament to the effective chelation of the copper(II) ion by the tartrate ligand.
Table 2: Stability Constants of Copper(II)-Tartrate Complexes Determined by Potentiometric Titration
| Complex Species | Log K | Conditions | Reference |
| [Cu(TA)₂]²⁻ | 5.11 | Neutral pH | researchgate.net |
Note: TA represents the tartrate dianion.
In aqueous solutions, coordinated water molecules in metal complexes can undergo deprotonation, especially in alkaline media. This process is significant in the chemistry of copper(II)-tartrate complexes, leading to the formation of hydroxo- and deprotonated species.
Table 3: Characterization of Deprotonated Copper(II)-Tartrate Complexes
| Deprotonated Complex Species | Method of Characterization | Key Findings | Reference |
| [Cu(OH)₂(C₄H₄O₆)]²⁻ | Spectrophotometric and Potentiometric Studies | Formation in alkaline aqueous medium. | researchgate.net |
| [Cu(H₂O)₂(OH)₂(C₄H₄O₆)]²⁻ | Spectroscopic analysis and structural modeling | Proposed structure with coordination to water, hydroxyl, and carboxylate groups. | mdpi.comresearchgate.net |
Role of Tartrate Ion as a Chelating Agent for Copper(II)
The tartrate ion (C₄H₄O₆²⁻) is an effective chelating agent for the copper(II) ion. Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. The stability of these chelates is a significant driving force for the complexation between copper(II) and tartrate.
The tartrate ion possesses two carboxylate groups and two hydroxyl groups, all of which have lone pairs of electrons that can be donated to the copper(II) ion to form coordinate bonds. This multidentate nature allows the tartrate ligand to wrap around the central metal ion, leading to the formation of stable five- or six-membered chelate rings. The coordination of the copper(II) ion can involve both the carboxylate oxygen atoms and the hydroxyl oxygen atoms of the tartrate ligand. researchgate.net The formation of these chelate complexes is responsible for the characteristic blue color of copper(II) tartrate solutions and is fundamental to its applications in various chemical processes. mdpi.com The ability of the tartrate ion to act as a chelating agent is crucial for its role in dissolving copper compounds and in the formulation of reagents like Fehling's solution.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for investigating the properties of Copper(II) tartrate hydrate (B1144303). Through DFT calculations, researchers have been able to predict and analyze various aspects of this compound's behavior.
DFT calculations have been instrumental in exploring the various coordination configurations of the Copper(II)-tartrate (Cu-TA) complex. ysxbcn.comresearchgate.net Studies have shown that the carboxylic oxygen and hydroxyl oxygen atoms of tartaric acid are the preferred sites for coordination with the Cu(II) ion. researchgate.net
Several stable coordination configurations have been identified, with the dominant forms being [Cu(TA)], [Cu(TA)2]²⁻, and [Cu(TA)3]⁴⁻. researchgate.net In these configurations, the tartrate ligand can coordinate to the copper ion in different ways. For instance, in the [Cu(TA)] complex, the tartrate ligand can coordinate with the copper ion through the oxygen atoms at the 1H and 3H sites. researchgate.net For the [Cu(TA)2]²⁻ complex, a likely coordination involves the oxygen atoms at the 1C and 2H sites of two tartrate ligands. researchgate.net In the case of the [Cu(TA)3]⁴⁻ complex, coordination is predicted to occur via the 2H and 3H oxygen sites of three tartrate ligands. researchgate.net
DFT has also been utilized for the geometry optimization of Copper(II) tartrate compounds, providing detailed information on bond lengths and angles to predict the most stable structures. researchgate.net
Table 1: Predicted Dominant Coordination Configurations of Copper(II) Tartrate
| Complex | Predicted Dominant Coordination Sites |
| [Cu(TA)] | 1H, 3H sites of Tartrate |
| [Cu(TA)₂]²⁻ | 1C, 2H sites of two Tartrate ligands |
| [Cu(TA)₃]⁴⁻ | 2H, 3H sites of three Tartrate ligands |
This table is based on data from DFT calculations and presents the most probable coordination configurations for different Copper(II) tartrate complexes in aqueous solution.
The electronic properties and the nature of the chemical bonds in Copper(II) tartrate have been elucidated through DFT calculations. These studies have provided insights into the valence bond, Mayer bond order, electron localization function (ELF), electrostatic potential (ESP), and frontier molecular orbitals (MOs). ysxbcn.com The analysis of these properties helps in understanding the interactions between the copper ion and the tartrate ligand.
The bonding is characterized by the donation of lone pair electrons from the oxygen atoms of the carboxyl and hydroxyl groups of the tartrate ligand to the vacant orbitals of the Cu(II) ion. This interaction is a key aspect of the chelation process.
DFT calculations have been employed to determine the thermodynamic feasibility of the formation of various Copper(II) tartrate complexes. The Gibbs reaction energies for the formation of the dominant coordination configurations have been calculated, providing a measure of their relative stabilities. researchgate.net
For the predicted dominant coordination configurations, the calculated Gibbs reaction energies are -170.1 kJ/mol for [Cu(TA)], -136.2 kJ/mol for [Cu(TA)2]²⁻, and -90.2 kJ/mol for [Cu(TA)3]⁴⁻. researchgate.net The negative values indicate that the formation of these complexes is a spontaneous process.
Table 2: Calculated Gibbs Reaction Energies for the Formation of Copper(II) Tartrate Complexes
| Complex | Gibbs Reaction Energy (kJ/mol) |
| [Cu(TA)] | -170.1 |
| [Cu(TA)₂]²⁻ | -136.2 |
| [Cu(TA)₃]⁴⁻ | -90.2 |
This table presents the Gibbs free energy values for the formation of the dominant Copper(II) tartrate complexes as determined by DFT calculations. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been used to study the dynamic behavior of Copper(II) tartrate, particularly in the context of its thermal decomposition. nih.gov These simulations provide a way to observe the motion of atoms and molecules over time, offering insights into reaction mechanisms.
In one study, MD simulations were performed using the NVT ensemble (constant number of particles, volume, and temperature) to investigate the decomposition of cupric tartrate at temperatures ranging from 273 K to 673 K. nih.gov The simulations, with a time step of 0.1 fs and a total simulation time of 0.2 ps, revealed that the lengths of the two Cu-O bonds increase with rising temperature. nih.gov This elongation of the bonds is a precursor to the decomposition of the complex and the subsequent formation of copper nanocrystals. nih.gov
Advanced Research Applications and Functional Investigations
Catalytic Roles in Organic Synthesis
Copper(II) tartrate hydrate (B1144303) has demonstrated its utility as a catalyst in several organic reactions, contributing to the synthesis of both polymers and fine chemicals.
One notable application is in the polymerization of acetylene . Research has shown that copper(II) tartrate can serve as a catalyst for the fabrication of helical polyacetylene fibers. This catalytic role is crucial in controlling the structure and properties of the resulting polymer, which has potential applications in conductive materials and electronics.
In the realm of fine chemical production , copper(II) tartrate has been identified as a catalyst for specific organic transformations. For instance, it has been effectively used in the copper-mediated decarboxylative trifluoromethylation of propiolic acids to synthesize α-trifluoromethyl ketones. cas.cn This reaction is significant as trifluoromethylated compounds are of high interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group. cas.cn In one study, copper(II) tartrate trihydrate was used as a catalyst in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water to produce these ketones in good yields. cas.cn
Table 1: Catalytic Applications of Copper(II) Tartrate Hydrate in Organic Synthesis
| Application | Reaction | Substrate(s) | Product(s) | Reference(s) |
| Polymerization | Acetylene Polymerization | Acetylene | Helical Polyacetylene Fibers | |
| Fine Chemical Production | Decarboxylative Trifluoromethylation | Propiolic Acids | α-Trifluoromethyl Ketones | cas.cn |
Electrochemical Deposition for Metal Oxide Film Fabrication
The electrochemical properties of copper(II) tartrate complexes in solution are harnessed for the fabrication of copper oxide thin films, which are important materials in various electronic and energy applications.
A significant area of research involves the use of copper(II) tartrate solutions for the controlled electrochemical deposition of copper(I) oxide (Cu₂O) and copper(II) oxide (CuO) bilayers. scispace.comdntb.gov.uaijarsct.co.inacs.org By carefully controlling the electrochemical potential, it is possible to selectively deposit either Cu₂O or CuO from a copper(II)-tartrate complex aqueous solution. scispace.comdntb.gov.uaijarsct.co.in Anodic polarization leads to the formation of a black-colored CuO layer, while cathodic polarization results in a red-colored Cu₂O layer. acs.org This ability to switch between the deposition of the two oxide layers by simply changing the applied potential allows for the direct construction of Cu₂O/CuO heterostructures. scispace.comdntb.gov.uaijarsct.co.in These bilayers are of interest for applications in photovoltaic devices and other electronic components. acs.org The electrolyte for this process typically contains copper(II) sulfate (B86663) hydrate, tartaric acid, and sodium hydroxide (B78521) to create the stable copper(II)-tartrate complex in an alkaline medium. scispace.comacs.org
Light has been shown to have a significant impact on the electrodeposition process from copper(II) tartrate solutions, affecting both the kinetics and the morphology of the resulting films. scispace.comdntb.gov.uaijarsct.co.inacs.org Research has demonstrated that photoelectrodeposition under light irradiation can lead to the formation of continuous and dense Cu₂O/CuO bilayers. scispace.comdntb.gov.uaijarsct.co.in In contrast, electrodeposition in the dark tends to produce sparse and isolated coarse grains of Cu₂O. scispace.comdntb.gov.uaijarsct.co.in The mechanism behind this is attributed to the generation of minority carriers (electrons) upon light irradiation, which facilitates the reduction process and leads to a more uniform and defect-free film. acs.org Chronoamperometry studies have been used to investigate the kinetics of the photoelectrochemical deposition of these bilayers. scispace.comacs.org
Copper(II) tartrate has emerged as a promising and inexpensive anode material for lithium-ion batteries. researchgate.net Research has shown that electrodes fabricated with copper tartrate can exhibit high specific capacities. researchgate.net One study reported a specific capacity of 744 mAh g⁻¹ when cycled at 50 mA g⁻¹. researchgate.net A notable characteristic observed is an unusual increase in capacity with cycling, which has been investigated using advanced techniques like X-ray absorption spectroscopy (XAS), X-ray diffraction (XRD), and neutron scattering. researchgate.net Furthermore, a novel approach involves the in situ generation of the active copper tartrate material by reacting tartaric acid with the copper current collector during electrode formulation. researchgate.net This method not only utilizes a cheaper feedstock but also enhances and stabilizes the electrode's performance. researchgate.net
Table 2: Electrochemical Applications of this compound
| Application | Technique | Key Findings | Reference(s) |
| Cu₂O/CuO Bilayer Synthesis | Electrochemical Deposition | Controlled deposition of oxide layers by switching potential. | scispace.comdntb.gov.uaijarsct.co.inacs.org |
| Photoelectrodeposition | Light-Irradiated Electrodeposition | Formation of continuous and dense films under light. | scispace.comdntb.gov.uaijarsct.co.inacs.org |
| Battery Anode Material | Lithium-Ion Battery | High specific capacity and in situ formation of active material. | researchgate.net |
Studies in Biochemical Assays and Life Science Research
This compound is a recognized reagent in the field of life sciences, particularly in biochemical assays for the quantification of proteins. thermofisher.comnih.gov Its role is central to copper-based protein assays, where it participates in the formation of a stable complex with proteins. cas.cnthermofisher.com
The most well-known application is in the Lowry protein assay . cas.cnrsc.org In this method, proteins react with an alkaline copper tartrate solution in what is known as the biuret (B89757) reaction. cas.cnnih.gov This reaction involves the formation of a tetradentate copper complex with the peptide bonds of the proteins. cas.cn The tartrate is crucial as it stabilizes the cupric ions (Cu²⁺) in the alkaline solution, preventing their precipitation as copper hydroxide. nih.gov This copper-protein complex then reduces the Folin-Ciocalteu reagent, leading to the development of an intense blue color, the absorbance of which is proportional to the protein concentration. cas.cnnih.gov
Beyond the Lowry assay, the principle of using an alkaline copper tartrate solution is fundamental to other protein quantification methods as well. thermofisher.com For example, a spectrophotometric total protein assay has been developed using a copper(II)-neocuproine reagent in an alkaline medium that includes tartrate. researchgate.net In this assay, the copper(II)-neocuproine complex is reduced by the protein, and the resulting Cu(I)-neocuproine complex is measured colorimetrically. researchgate.net
Development of Opto-electronic Materials
The optical properties of copper(II) tartrate and its derivatives are being investigated for their potential in opto-electronic applications, such as UV filters and non-linear optical (NLO) materials.
Studies on copper tartrate crystals have shown that they exhibit high absorption in the ultraviolet (UV) region of the spectrum. wjarr.com This property makes them suitable candidates for use as UV absorbers or filters . wjarr.com The wide transmission in the visible region further supports their potential for various optoelectronic applications. wjarr.com Research has reported that copper tartrate has a significant absorption peak at around 236 nm, with a calculated energy band gap of approximately 5.24 eV. wjarr.com
Furthermore, research into modified copper tartrate crystals, such as copper sodium tartrate, has revealed promising non-linear optical (NLO) properties . scispace.comresearchgate.net These materials are of interest for applications in devices that can modify the properties of light, such as frequency converters and optical switches. scispace.com The NLO efficiency of copper sodium tartrate has been found to be a fraction of that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material, indicating its potential in this field. scispace.com The presence of hydrogen bonds and the ionic bonds between the metal ions within the tartrate crystalline complex are considered fundamental to their NLO properties. scispace.comresearchgate.net
Table 3: Opto-electronic Properties and Applications of Copper(II) Tartrate Derivatives
| Property | Application | Key Finding | Reference(s) |
| UV Absorption | UV Filters/Absorbers | High absorption in the UV region (peak around 236 nm). | wjarr.com |
| Non-Linear Optical (NLO) Properties | Non-Linear Optical Devices | Copper sodium tartrate exhibits NLO efficiency. | scispace.comresearchgate.net |
Conclusion and Future Research Directions
Synthesis of Current Research Findings on Copper(II) Tartrate Hydrate (B1144303)
Current research provides a comprehensive understanding of copper(II) tartrate hydrate, from its synthesis to its functional properties. Various methods, including gel growth and hydrothermal techniques, allow for the creation of well-defined crystalline structures, which are typically orthorhombic. researchgate.netacs.org Structurally, the compound is characterized by a distorted octahedral Cu(II) center coordinated to oxygen atoms from tartrate ligands and water molecules, forming polymeric networks stabilized by hydrogen bonds. researchgate.net Its thermal decomposition proceeds in a stepwise manner, involving dehydration followed by the breakdown of the organic ligand to yield copper oxides. acs.orgresearchgate.net Spectroscopic analyses (FTIR, XPS, EPR) have confirmed its molecular structure and the paramagnetic Cu(II) (d⁹) state. iosrjournals.org This paramagnetic nature is associated with weak magnetic exchange interactions, which can be ferromagnetic or antiferromagnetic depending on the specific polymeric arrangement. researchgate.netstrem.com The compound serves as a precursor for catalytically active copper nanoparticles used in carbon nanofiber synthesis and as a catalyst for reactions like the reduction of 4-nitrophenol. nih.govresearchgate.net Its electrochemical behavior in alkaline media is well-documented, forming the basis for the electrodeposition of copper oxide thin films for electronic applications. acs.orgrsc.org
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the existing body of knowledge, several areas warrant further investigation. There is a need for more in-depth studies into the catalytic mechanisms of copper(II) tartrate in a broader range of organic reactions, moving beyond its use as a precursor. The exploration of its enantioselective catalytic potential, leveraging the inherent chirality of the tartrate ligand, is a significant untapped avenue. While the structures of a few polymeric forms have been solved, the synthesis and characterization of new metal-organic frameworks (MOFs) based on copper tartrate with varying porosity and dimensionality could lead to new materials for gas storage or separation. Further investigation into the magnetic properties of novel polymeric structures could uncover more complex magnetic phenomena. A deeper understanding of the structure-property relationships in its photoelectrochemical applications could also drive the development of more efficient semiconductor devices.
Potential for Novel Applications and Material Design
The existing research findings point toward several promising future applications. The ability to form stable copper oxide films via electrodeposition from a tartrate bath could be further exploited to design advanced sensors, solar cells, and photoelectrocatalytic systems. acs.orgrsc.org As a catalyst, its use in green chemistry could be expanded, for example, in C-C coupling reactions or oxidation processes under mild conditions. The design of new chiral catalysts based on copper tartrate for asymmetric synthesis is a highly attractive prospect. Furthermore, its role as a precursor for nanomaterials is not limited to pure copper; it could be used to synthesize bimetallic or composite nanoparticles with tailored catalytic or magnetic properties. The development of new hybrid materials incorporating copper tartrate into polymer matrices could also yield functional materials with applications in areas such as antimicrobial coatings or active packaging.
Q & A
Q. What are the standard synthesis methods for Copper(II) tartrate hydrate, and how can purity be ensured?
this compound is typically synthesized by reacting copper salts (e.g., copper sulfate) with tartaric acid in aqueous solutions under controlled pH. For example:
- Dissolve copper sulfate pentahydrate and sodium tartrate in water at a 1:1 molar ratio.
- Adjust pH to 5–6 using dilute NaOH or KOH to precipitate the complex.
- Filter, wash with cold water, and dry at 40–50°C to obtain the hydrate . Purity is confirmed via elemental analysis (Cu²⁺ content), FTIR (to identify tartrate ligands), and X-ray diffraction (crystalline phase validation) .
Q. How can the hydration number of this compound be experimentally determined?
The hydration state is quantified using thermogravimetric analysis (TGA):
Q. What factors influence the solubility of this compound in different solvents?
Solubility is pH-dependent:
- Acidic conditions (pH < 3): Dissolves via protonation of hydroxyl groups on tartrate.
- Alkaline conditions (pH > 10): Forms soluble [Cu(OH)₂]⁻ complexes.
- Neutral water: Low solubility (~0.1 g/100 mL at 25°C) due to stable crystalline structure .
Advanced Research Questions
Q. How do crystal structures of L- and DL-tartrate Copper(II) hydrates differ, and what implications do these structures have for material properties?
- L-tartrate trihydrate (L-CuC₄H₄O₆·3H₂O): Forms monoclinic crystals (space group P2₁/c) with Jahn-Teller distorted octahedral Cu²⁺ centers. Water molecules occupy axial positions, creating a 3D hydrogen-bonded network .
- DL-tartrate dihydrate (DL-CuC₄H₄O₆·2H₂O): Adopts a triclinic structure (P1̄) with planar Cu²⁺ coordination, reducing thermal stability compared to the L-form. Structural differences affect catalytic activity (e.g., in oxidation reactions) and thermal decomposition pathways .
Q. What analytical techniques are most effective for resolving contradictions in reported hydration states or decomposition pathways?
Conflicting data on hydration (e.g., dihydrate vs. trihydrate) arise from synthesis conditions (pH, temperature). Resolve discrepancies using:
Q. How can this compound be utilized in designing coordination polymers, and what variables control their dimensionality?
Tartrate’s bifunctional hydroxyl/carboxylate groups enable 2D or 3D frameworks:
- pH control (6–8): Favors bridging carboxylate motifs, forming layered structures.
- Counterion selection (e.g., NH₄⁺ vs. Na⁺): Influences interlayer spacing via hydrogen bonding.
- Solvent polarity: Aqueous solutions favor hydrophilic networks; organic solvents promote hydrophobic interactions .
Methodological Best Practices
Q. What precautions are critical when handling this compound in catalytic or spectroscopic studies?
- Hazard mitigation: Use PPE (gloves, goggles) due to Cu²⁺ toxicity (Hazard Code H302/H318).
- Light sensitivity: Store in amber vials to prevent photoreduction.
- Solution stability: Prepare fresh alkaline solutions (e.g., for Biuret-like assays) to avoid Cu(OH)₂ precipitation .
Q. How can researchers optimize reaction yields when using this compound as a precursor for metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
